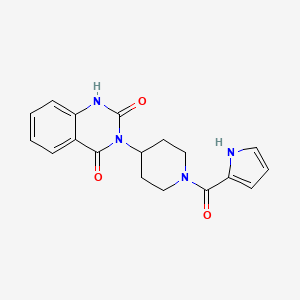

3-(1-ethyl-1H-imidazol-2-yl)prop-2-enoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

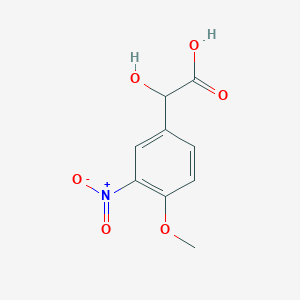

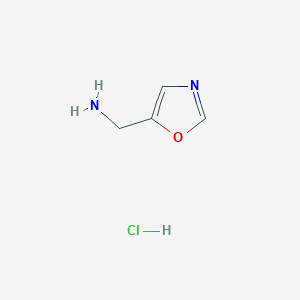

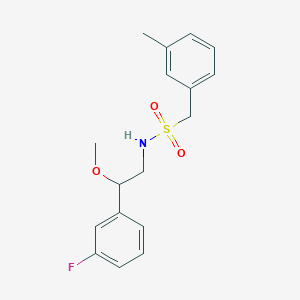

“3-(1-ethyl-1H-imidazol-2-yl)prop-2-enoic acid” is a chemical compound with the CAS Number: 1613049-50-5 . It has a molecular weight of 166.18 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H10N2O2/c1-2-10-6-5-9-7(10)3-4-8(11)12/h3-6H,2H2,1H3,(H,11,12)/b4-3+ . This code provides a specific description of the molecule’s structure.科学的研究の応用

Polymer Synthesis

One notable application of imidazolium-based compounds, closely related to 3-(1-ethyl-1H-imidazol-2-yl)prop-2-enoic acid, is in the synthesis of double hydrophilic block copolymers (DHBCs). These copolymers are synthesized through the reversible addition fragmentation chain transfer (RAFT) process, using imidazolium-based ionic liquid (IL) monomers and methacrylic acid (MAA). The resulting polymers have hydrophilic properties and are used as macro-chain transfer agents (CTAs) in further chain extension experiments, producing PIL-1-b-PAm, PMAA-b-PIL-2, and PMAA-b-PIL-3 type copolymers (Vijayakrishna et al., 2008).

Reaction Dynamics

Another study examined the reaction dynamics of 2-unsubstituted 1H-imidazole N-oxides with ethyl acrylate, revealing that the expected ethenylation at C(2) does not occur. Instead, the reaction follows an unexpected path, leading to the formation of 3-hydroxyacrylates and ultimately dehydrated 2+1 adducts of 1H-imidazole N-oxide and ethyl acrylate. This finding highlights the unique reactivity of imidazole N-oxides and their derivatives in organic synthesis (Mlostoń et al., 2012).

Synthesis and Evaluation of GABA Uptake Inhibitors

In the realm of medicinal chemistry, derivatives of 3-(1H-imidazol-2-yl)propanoic acid have been synthesized and evaluated as potential mGAT3 selective GABA uptake inhibitors. These compounds, including an N-substituted (2E)-3-(1H-imidazol-2-yl)prop-2-enoic acid, have been characterized for their inhibitory potencies against mouse GABA transporter proteins. This research is significant for the development of therapeutic agents targeting GABA transporters (Kerscher-Hack et al., 2016).

Antimicrobial Applications

Furthermore, imidazole derivatives, including those structurally related to this compound, have been synthesized and their antimicrobial activities evaluated. These compounds have shown significant activity against various bacterial strains, highlighting their potential as antimicrobial agents (Demirayak et al., 2000).

Safety and Hazards

作用機序

The mechanism of action, pharmacokinetics, and effects of imidazole derivatives can vary greatly depending on their specific chemical structure. Some imidazole derivatives work by interfering with the synthesis of essential components of microbial cells, thereby exerting an antimicrobial effect .

Pharmacokinetics, which include absorption, distribution, metabolism, and excretion (ADME) properties, can also vary. Factors such as solubility, stability, and the presence of functional groups can influence these properties .

The action of these compounds can be influenced by various environmental factors such as pH, temperature, and the presence of other substances that can interact with the compound .

特性

IUPAC Name |

(E)-3-(1-ethylimidazol-2-yl)prop-2-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-2-10-6-5-9-7(10)3-4-8(11)12/h3-6H,2H2,1H3,(H,11,12)/b4-3+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOQUAICTHKEIND-ONEGZZNKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CN=C1C=CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1C=CN=C1/C=C/C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-amino-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propanamide dihydrochloride](/img/structure/B2635082.png)

![methyl 2-(2-tosylacetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2635085.png)